2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide
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Overview
Description
2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from a suitable precursor, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.
Chlorination and fluorination:
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methyl groups or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: The chlorine and fluorine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-6-fluorobenzamide
- 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-benzamide
Uniqueness
The presence of both chlorine and fluorine atoms, along with the morpholine and pyrimidine rings, might confer unique chemical and biological properties to 2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-6-fluorobenzamide, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-10-15(22-16(24)14-12(18)4-3-5-13(14)19)11(2)21-17(20-10)23-6-8-25-9-7-23/h3-5H,6-9H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICLJSVPCDPQHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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